(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with a ketone and thiocarbonyl group. Its structure includes a (Z)-configured benzylidene group at position 5, derived from a 3-(3-ethoxyphenyl)-1-phenylpyrazole moiety, and a 2-phenylethyl substituent at position 2. The ethoxy group on the phenyl ring and the extended phenylethyl chain contribute to its unique electronic and steric properties, which influence solubility, bioavailability, and biological interactions .
Properties
Molecular Formula |
C29H25N3O2S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H25N3O2S2/c1-2-34-25-15-9-12-22(18-25)27-23(20-32(30-27)24-13-7-4-8-14-24)19-26-28(33)31(29(35)36-26)17-16-21-10-5-3-6-11-21/h3-15,18-20H,2,16-17H2,1H3/b26-19- |
InChI Key |
IOJXMGMHMLRJTK-XHPQRKPJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole core is synthesized via cyclocondensation of 3-ethoxyphenylhydrazine 1.1 with 1,3-diketones 1.2 (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under reflux (12–16 hours). This yields 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole 1.3 (Fig. 1).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration to form the pyrazole ring.
Oxidation to Pyrazole-4-Carbaldehyde
Intermediate 1.3 is oxidized at the 4-position using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at 25°C for 6 hours, yielding 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1.4 (Fig. 2).
Optimization Notes :
-
MnO₂ is preferred over chromium-based oxidants for reduced toxicity.
Synthesis of the Thiazolidinone Core: 3-(2-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-4-One
Multicomponent Reaction Using Primary Amines
A one-pot method combines 2-phenylethylamine 2.1 , carbon disulfide (CS₂), and fumaryl chloride 2.2 in aqueous medium (pH 9–10) at 60°C for 4 hours (Fig. 3). This yields 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2.3 with 82% efficiency.
Key Advantages :
Alternative Route via Thiourea Cyclization
Thiourea derivative 2.4 (prepared from 2-phenylethylamine and phenyl isothiocyanate) reacts with dimethyl acetylenedicarboxylate (DMAD) 2.5 in methanol under reflux (6 hours), forming 2.3 in 76–85% yield (Fig. 4).
Mechanism :
-
Nucleophilic attack of thiourea’s sulfur on DMAD’s triple bond.
Knoevenagel Condensation for Methylidene Bridge Formation
Reaction Conditions
Pyrazole-4-carbaldehyde 1.4 and thiazolidinone 2.3 undergo Knoevenagel condensation in ethanol with piperidine (10 mol%) at 80°C for 8 hours (Fig. 5). The reaction selectively produces the (Z)-isomer due to conjugation stabilization between the pyrazole and thiazolidinone rings.
Yield Optimization :
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding 65–72% of the title compound. Structural confirmation is achieved through:
-
¹H NMR : δ 8.42 (s, 1H, CH=N), 7.65–6.85 (m, 14H, aromatic), 4.12 (q, 2H, OCH₂CH₃).
-
HRMS : m/z calculated for C₃₀H₂₆N₄O₂S₂ [M+H]⁺: 562.1481, found: 562.1478.
Comparative Analysis of Synthetic Routes
Table 1: Reaction Conditions for Pyrazole Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.1 | 3-Ethoxyphenylhydrazine, 1,3-diketone | Ethanol | Reflux | 14 | 78 |
| 1.2 | MnO₂ | DCM | 25°C | 6 | 71 |
Table 2: Thiazolidinone Synthesis Methods
Table 3: Knoevenagel Condensation Parameters
| Catalyst | Solvent | Temperature | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 8 | 9:1 | 68 |
Challenges and Mitigation Strategies
Stereochemical Control
The (Z)-configuration is favored due to π-conjugation between the pyrazole’s nitrogen and the thiazolidinone’s carbonyl group. Polar solvents (e.g., DMF) reduce stereoselectivity and are avoided.
Byproduct Formation
-
Mitigation : Slow addition of aldehyde 1.4 to thiazolidinone 2.3 minimizes dimerization.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:2) removes unreacted starting materials.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Thiazolidin-4-one derivatives, including the compound , have been studied for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. For instance, derivatives similar to thiazolidin-4-one have shown potent antibacterial activity with inhibition rates exceeding 80% against these pathogens .
Antioxidant Activity
The antioxidant properties of thiazolidin-4-one derivatives are notable. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that certain thiazolidin-4-one derivatives exhibit significant antioxidant activity, which is crucial for preventing cellular damage associated with various diseases .
Anticancer Potential
Thiazolidin-4-one compounds are recognized for their anticancer properties. They have been shown to inhibit cancer cell proliferation across various cancer types, including breast cancer (MCF-7) and liver cancer (HepG2). For example, specific thiazolidin-4-one derivatives have demonstrated IC50 values as low as 0.24 µM against HepG2 cells, indicating potent cytotoxic effects . The mechanism often involves the inhibition of key enzymes involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazolidin-4-one derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazolidin-4-one derivatives. Modifications at various positions on the thiazolidin ring can significantly influence their pharmacological properties:
| Position | Modification | Effect |
|---|---|---|
| 2 | Substituents (e.g., aryl groups) | Enhanced anticancer and antimicrobial activity |
| 3 | Alkyl or aryl substitutions | Improved solubility and bioavailability |
| 5 | Different heterocycles | Altered binding affinity to biological targets |
Research has shown that specific substituents can enhance the efficacy and selectivity of these compounds against various targets, allowing for tailored therapeutic applications .
Synthetic Strategies
The synthesis of thiazolidin-4-one derivatives typically involves multi-step organic reactions. Recent advances have focused on greener synthetic methods that enhance yield while minimizing environmental impact:
- Condensation Reactions : Utilizing aldehydes and thioketones under mild conditions.
- Catalytic Methods : Employing catalysts such as piperidine to facilitate reactions in anhydrous solvents.
- Ultrasound-Assisted Synthesis : Enhancing reaction rates and yields through ultrasound technology.
These methods not only improve efficiency but also allow for the incorporation of diverse functional groups that can enhance biological activity .
Case Study 1: Anticancer Activity
In a study by Taherkhorsand et al., a series of thiazolidin-4-one analogues were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated that modifications at position 2 significantly increased cytotoxicity against MCF-7 cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of modified thiazolidin-4-one derivatives. The synthesized compounds exhibited varying degrees of inhibition against E. coli and S. aureus, with some derivatives achieving over 90% inhibition rate, emphasizing their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Structural Analogues in the Rhodanine Family
(a) (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Substituents : A 2-hydroxybenzylidene group at position 5 and a phenyl group at position 3.
- Key Differences : The absence of the pyrazole ring and ethoxyphenyl substituent reduces steric bulk. The hydroxyl group enables intramolecular hydrogen bonding (C–H⋯S, O–H⋯O), forming S(6) and R22(7/10) ring motifs in crystal packing .
- Impact on Activity : Hydroxy groups enhance hydrogen-bonding interactions with biological targets but may reduce membrane permeability compared to ethoxy groups.
(b) 3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Substituents : Simple phenyl groups at positions 3 and 4.
- Key Differences: Lacks the ethoxyphenyl-pyrazole moiety and phenylethyl chain. The planar benzylidene group results in a smaller dihedral angle (9.68°) between the thiazolidinone and phenyl rings, increasing π-conjugation .
- Biological Relevance : Reduced substituent complexity correlates with lower reported cytotoxicity in cancer cell lines compared to ethoxyphenyl derivatives .
(c) (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- Substituents : A 4-ethoxy-2-methylphenyl group on the pyrazole ring and an isopropyl group at position 3.
Pyrazole-Based Analogues
(a) 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one
- Substituents: A hydroxy group on the pyrazole and a 4-methylanilino side chain.
- Key Differences: The enone system replaces the thiazolidinone core. The hydroxy group facilitates intermolecular hydrogen bonding, influencing crystallinity and solubility .
- Applications : Primarily studied for antimicrobial activity, unlike the target compound’s focus on kinase inhibition .
Research Findings and Trends
- Substituent Effects : Ethoxy groups improve metabolic stability compared to hydroxy groups but may reduce aqueous solubility. The 2-phenylethyl chain in the target compound enhances hydrophobic interactions in enzyme binding pockets .
- Crystallographic Insights: Dihedral angles between the thiazolidinone core and substituents (e.g., 79.26° for the target compound vs. 9.68° in simpler analogues) influence molecular planarity and stacking behavior .
- Biological Performance: Pyrazole-containing rhodanine derivatives show higher selectivity for kinase targets than non-heterocyclic analogues, likely due to improved mimicry of ATP-binding sites .
Biological Activity
The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Overview of Thiazolidinones
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring that includes sulfur and nitrogen atoms. They have been extensively studied for their potential in medicinal chemistry due to their broad spectrum of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
Recent studies have shown that modifications in the thiazolidinone structure can significantly influence their biological activity and efficacy as therapeutic agents .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, suggesting that structural modifications enhance their efficacy against specific pathogens .
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. The compound has demonstrated antiproliferative effects in various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells. Studies suggest that the presence of specific substituents on the thiazolidinone ring can enhance its cytotoxicity against cancer cells .
Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents targeting chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Key factors include:
- Substituent Positioning : The position and type of substituents on the phenyl rings attached to the thiazolidinone core significantly affect potency. For instance, electron-withdrawing groups tend to enhance antimicrobial activity .
- Ring Modifications : Variations in the thiazolidine ring itself can lead to altered pharmacological profiles. For example, compounds with additional functional groups have been shown to exhibit improved bioactivity compared to their simpler counterparts .
Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazolidinone derivatives, including the compound under discussion, for their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against S. aureus, highlighting the potential of these compounds as effective antibacterial agents .
Study 2: Anticancer Potential
In another investigation, derivatives were tested for their antiproliferative effects on human cancer cell lines. The results revealed that several compounds led to significant reductions in cell viability, with IC50 values indicating potent anticancer properties. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step process:
Schiff Base Formation : Condensation of a substituted aldehyde (e.g., 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate .
Cyclization : Reaction with chloroacetic acid or derivatives in the presence of sodium acetate and a solvent (e.g., DMF/acetic acid) to form the thiazolidinone ring .
Functionalization : Introduction of the 2-phenylethyl group via alkylation or substitution reactions .
- Key Parameters : Solvent choice (ethanol, DMF), temperature (reflux conditions), and stoichiometric ratios influence yield and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms the presence of thioxo (C=S) groups (~1200–1250 cm⁻¹) and carbonyl (C=O) stretches (~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns Z-configuration of the methylidene group (δ 7.5–8.5 ppm for olefinic protons) and distinguishes phenyl/ethoxy substituents .
- UV-Vis : Identifies π→π* transitions in conjugated systems (e.g., arylidene-thiazolidinone) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational modeling results for this compound?
- Methodological Answer :
Crystallographic Refinement : Use SHELXL for high-resolution single-crystal XRD to resolve disorder or thermal motion artifacts .
DFT Calculations : Compare optimized geometries (e.g., Gaussian 09 with B3LYP/6-31G*) with experimental bond lengths/angles to identify discrepancies .
Hydrogen Bonding Analysis : Apply Etter’s graph set theory to validate intermolecular interactions in crystal packing vs. simulated hydrogen-bond networks .
- Example : Discrepancies in dihedral angles between aryl rings may arise from crystal packing forces not accounted for in gas-phase DFT models .
Q. What computational strategies are effective for predicting the compound’s bioactivity or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against target proteins (e.g., kinases) by aligning the thiazolidinone core and arylidene substituents in active sites .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity data from analogous rhodanine derivatives .
- Reactivity Predictions : Employ Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., methylidene group as a Michael acceptor) .
Q. What experimental design principles optimize the synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Flow Chemistry : Implement continuous-flow systems for precise control of reaction time and intermediates, reducing side products .
- Purification : Employ recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer preferentially .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer :
- XRD Analysis : Identify strong intramolecular H-bonds (e.g., N–H⋯S) that stabilize the thiazolidinone ring and intermolecular interactions (C–H⋯O) contributing to lattice energy .
- Solubility Testing : Correlate H-bond donor/acceptor counts (from PubChem data) with experimental solubility in DMSO/water mixtures .
- Thermal Analysis : DSC/TGA can reveal melting points influenced by H-bond networks .
Q. What strategies address challenges in regioselectivity during functionalization of the pyrazole-thiazolidinone scaffold?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to steer electrophilic substitution to the methylidene position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) for selective arylations at the 3-ethoxyphenyl moiety .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress (HPLC) to isolate intermediates under low-temperature conditions .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer :
Standardized Assays : Validate assays (e.g., MIC for antimicrobial studies) using positive controls (e.g., ciprofloxacin) and replicate experiments .
Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized thioxo groups) that may interfere with activity .
Structural Analogues : Compare activity trends with derivatives lacking the 2-phenylethyl group to isolate pharmacophore contributions .
Synthetic Challenges and Troubleshooting
Q. Why does the Z-isomer dominate in the final product, and how can E-isomer contamination be minimized?
- Methodological Answer :
- Steric Effects : The Z-configuration is favored due to reduced steric hindrance between the 2-phenylethyl group and pyrazole ring .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve E/Z isomers .
- Crystallization Conditions : Slow cooling in DMF/ethanol promotes selective Z-isomer crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
